(3-Chloro-5-hydroxyphenyl)boronic acid
Description
Properties
IUPAC Name |
(3-chloro-5-hydroxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BClO3/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3,9-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNQINYYEZBLUKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)Cl)O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40681559 | |
| Record name | (3-Chloro-5-hydroxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40681559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214900-52-3 | |
| Record name | (3-Chloro-5-hydroxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40681559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Chloro-5-hydroxyphenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Directed Ortho-Metallation (DoM)
Directed ortho-metallation leverages a directing group (e.g., -OH) to facilitate boron insertion. Starting with 3-chlorophenol, a two-step sequence could involve:
-
Protection of the hydroxyl group as a tert-butyl carbonate using di-tert-butyl dicarbonate (BocO) and DMAP in dichloromethane:
-
Borylation via iridium-catalyzed C–H activation or lithium-halogen exchange followed by quenching with triisopropyl borate (B(OiPr)).
This method avoids palladium catalysts but requires stringent temperature control (-78°C for lithiation). Subsequent deprotection with TFA would regenerate the hydroxyl group.
Halogenation of Hydroxyphenylboronic Acid Derivatives
An alternative approach starts with 3-hydroxyphenylboronic acid, introducing chlorine via electrophilic substitution. However, boronic acids are typically deactivating, making chlorination challenging. Using a superacidic medium (e.g., HSO/SOH) or directing groups may enhance reactivity:
Yields here are likely low due to competing side reactions, necessitating careful optimization.
Purification and Characterization
Crude this compound is typically purified via recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: ethyl acetate/hexane). Purity (>95%) is confirmed by HPLC, with H NMR (DMSO-d) expected to show:
Chemical Reactions Analysis
Types of Reactions: (3-Chloro-5-hydroxyphenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide, used for oxidation reactions.
Major Products:
Biaryl Compounds: Formed from Suzuki-Miyaura coupling.
Scientific Research Applications
(3-Chloro-5-hydroxyphenyl)boronic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (3-Chloro-5-hydroxyphenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the final biaryl product and regenerating the palladium catalyst.
In biological systems, this compound can inhibit enzymes by forming reversible covalent bonds with active site residues, thereby blocking substrate access and enzyme activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Boronic Acids
Substituent Position and Electronic Effects
The position and nature of substituents on the phenyl ring significantly influence reactivity, pKa, and binding affinity. Below is a comparative analysis of key analogs:
Table 1: Structural and Electronic Comparison
*Estimated pKa based on structural analogs; †Predicted using data from .
Key Observations:
- Positional Isomerism : Moving the hydroxyl group from position 5 to 2 (as in 3-chloro-2-hydroxyphenyl analog) increases pKa by ~0.3 units due to reduced electron-withdrawing effects .
- Halogen Substitution : Replacing the hydroxyl group with fluorine (3-chloro-5-fluoro analog) lowers pKa by ~0.4 units, enhancing Lewis acidity and diol-binding kinetics under physiological conditions .
- Methoxy vs. Hydroxyl : The 5-chloro-2-methoxy derivative exhibits a higher pKa (~9.0), reducing its utility in physiological applications compared to the hydroxylated counterpart .
Reactivity in Cross-Coupling Reactions
Boronic acids are widely used in Suzuki-Miyaura couplings. Substituent patterns dictate reactivity:
- (2,4-Dichloro-5-hydroxyphenyl)boronic acid: Additional chlorine at position 2 enhances steric hindrance, reducing coupling efficiency compared to mono-substituted analogs .
- 4-Carboxyphenylboronic acid : Carboxyl groups improve water solubility but necessitate careful pH management to avoid boronate formation .
Binding Affinity and Enzymatic Inhibition
In studies targeting AmpC β-lactamase, boronic acids with electron-withdrawing groups (e.g., nitro, carboxyl) show enhanced inhibition. For example:
- 4-Carboxyphenylboronic acid (compound 3 in ) binds via carboxylate interactions, achieving Ki values in the µM range.
- This compound : The chloro-hydroxyl combination may mimic transition states of β-lactam hydrolysis, though its exact inhibitory potency requires further validation .
Table 2: Physicochemical and Commercial Comparison
Insights:
Biological Activity
(3-Chloro-5-hydroxyphenyl)boronic acid is an organoboron compound with significant potential in biological applications, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and applications based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C₆H₆BClO₃
- Molecular Weight : Approximately 172.37 g/mol
- Structure : It features a boronic acid functional group attached to a phenyl ring, with a chlorine atom at the third position and a hydroxyl group at the fifth position.
This compound primarily acts as an enzyme inhibitor. Its mechanism involves:
- Binding to Enzymes : The compound can form reversible covalent bonds with active site residues of enzymes, particularly serine proteases and kinases, inhibiting their activity.
- Influencing Enzymatic Activity : This binding alters the enzymatic function, which can be leveraged for therapeutic applications in drug development.
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Enzyme Inhibition : It has been studied for its interactions with serine proteases and kinases, showing promising results in inhibiting these enzymes.
- Selectivity : The compound selectively binds to certain proteins or enzymes, influencing their activity and providing insights into potential therapeutic uses.
Case Studies and Research Findings
- Enzyme Inhibition Studies :
- Cancer Therapeutics :
- Mechanistic Insights :
Comparative Analysis
To better understand the uniqueness of this compound among similar compounds, the following table summarizes its features compared to related boronic acids:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 3-Chloro-5-fluorophenylboronic acid | C₆H₄BClF | Lacks hydroxyl group; primarily used in coupling reactions. |
| 3-Chloro-4-hydroxyphenylboronic acid | C₆H₄BClO | Hydroxyl group at position 4; different interaction potential. |
| 3-Fluoro-5-methylphenylboronic acid | C₆H₅BFO | Methyl substituent alters sterics; used in similar applications. |
The unique arrangement of functional groups in this compound enhances its solubility and interaction potential, making it particularly valuable in medicinal chemistry applications.
Applications in Drug Development
The biological activity of this compound positions it as a promising candidate for drug development:
- Therapeutic Agents : Its ability to inhibit specific enzymes makes it suitable for designing drugs targeting diseases where these enzymes play critical roles.
- Research Tool : The compound is also utilized in chemical biology research for probing enzyme functions and interactions within biological systems .
Q & A
Q. How can the synthesis of (3-Chloro-5-hydroxyphenyl)boronic acid be optimized for high yield and purity?
Methodological Answer: Synthesis optimization involves:
- Borylation conditions : Use Pd-catalyzed Miyaura borylation of halogenated precursors with bis(pinacolato)diboron. Adjust reaction temperature (80–100°C) and solvent (THF or dioxane) to enhance selectivity .
- Purification : Employ column chromatography with silica gel and gradient elution (hexane/ethyl acetate) to isolate the boronic acid. Monitor purity via NMR and LC-MS .
- Scale-up : Transition from batch reactors to continuous flow systems for improved efficiency and reduced side reactions in industrial-scale synthesis .
Q. What analytical techniques are recommended for detecting trace impurities in this compound?
Methodological Answer:
- LC-MS/MS : Use triple quadrupole mass spectrometry in Multiple Reaction Monitoring (MRM) mode for high sensitivity. Derivatization-free protocols reduce preparation time .
- Validation : Follow ICH guidelines for linearity (1–1000 ppm), accuracy (spike recovery 90–110%), and precision (RSD <5%) .
Q. How should this compound be stored to maintain stability?
Methodological Answer:
- Store at 0–6°C under inert gas (argon/nitrogen) to prevent hydrolysis. Use amber vials to avoid photodegradation .
- Confirm stability via periodic NMR to monitor boroxine formation or decomposition .
Advanced Research Questions
Q. How do electronic and steric effects of substituents influence the reactivity of this compound in cross-coupling reactions?
Methodological Answer:
- Electronic effects : The electron-withdrawing Cl group at the 3-position enhances electrophilicity of the boron center, accelerating Suzuki-Miyaura coupling. Quantify using Hammett plots ( values) .
- Steric effects : The hydroxyl group at the 5-position may hinder catalyst access. Compare reaction rates with sterically shielded vs. unhindered analogs via kinetic studies .
Q. What strategies mitigate non-specific interactions when studying glycoprotein binding with this compound?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Immobilize the boronic acid on carboxymethyl dextran-coated gold chips. Use borate buffer (pH 8.5) to weaken secondary hydrophobic interactions .
- Competitive elution : Introduce 0.1 M sorbitol to displace bound glycoproteins selectively, preserving specificity for terminal sialic acid residues .
Q. How can the hydrolysis kinetics of this compound derivatives be quantified under physiological conditions?
Methodological Answer:
- Stopped-flow kinetics : Monitor hydrolysis of pinacol esters at pH 7.4 via fluorescence quenching. Calculate rate constants () using pseudo-first-order approximations .
- pH dependence : Use phosphate buffers (pH 5–9) to establish a hydrolysis profile. The hydroxyl group’s pKa (~9) significantly impacts stability .
Q. What computational approaches predict the binding affinity of this compound to enzymatic active sites?
Methodological Answer:
Q. How can boron affinity chromatography be optimized for separating this compound derivatives?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
